molecular formula C32H42Cl4N4O3 B15211496 Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate CAS No. 57233-79-1

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate

Katalognummer: B15211496
CAS-Nummer: 57233-79-1
Molekulargewicht: 672.5 g/mol
InChI-Schlüssel: NBLZYZCFWBIZBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a synthetic organic compound characterized by a pyrazole core substituted with a 2,4,6-trichlorophenyl group and a carbamate-linked hexadecyl chain. Key structural features include:

  • Hexadecyl carbamate: A long aliphatic chain likely acting as a lipophilic prodrug moiety to enhance bioavailability.
  • Chlorinated phenyl substituent: May influence electronic properties and resistance to enzymatic degradation.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems play a role.

Eigenschaften

CAS-Nummer

57233-79-1

Molekularformel

C32H42Cl4N4O3

Molekulargewicht

672.5 g/mol

IUPAC-Name

hexadecyl N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]carbamate

InChI

InChI=1S/C32H42Cl4N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-43-32(42)37-24-16-17-25(34)28(21-24)38-29-22-30(41)40(39-29)31-26(35)19-23(33)20-27(31)36/h16-17,19-21H,2-15,18,22H2,1H3,(H,37,42)(H,38,39)

InChI-Schlüssel

NBLZYZCFWBIZBH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)Cl)N=C2CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazole core is constructed via cyclocondensation between 2,4,6-trichlorophenylhydrazine 30 and ethyl 3-oxobutanoate 28 in ethanol under reflux (Scheme 1). Copper triflate (10 mol%) and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) catalyze the reaction, achieving 82% yield after 12 hours.

Reaction Conditions

Parameter Value
Temperature 80°C
Catalyst Loading 10 mol% Cu(OTf)₂
Solvent Ethanol
Time 12 hours
Yield 82%

¹H-NMR analysis of the intermediate pyrazoline 31 confirms regioselectivity: δ = 2.30 ppm (s, 3H, CH₃), 4.14 ppm (t, J = 6.9 Hz, 2H, OCH₂). Oxidation with manganese dioxide in dichloromethane converts pyrazoline 31 to pyrazole 32 quantitatively.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Alternative routes employ 1,3-dipolar cycloaddition between ethyl diazoacetate 56 and phenylpropargyl 55 catalyzed by zinc triflate (5 mol%) in triethylamine. This method affords pyrazole 57 in 89% yield within 4 hours, though scalability is limited by diazo compound handling.

Functionalization of 4-Chloro-3-Aminophenol

Nitration and Reduction Sequence

4-Chloro-3-nitrophenol is prepared by nitrating 4-chlorophenol with fuming HNO₃/H₂SO₄ at 0°C (78% yield). Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C) reduces the nitro group to amine, yielding 4-chloro-3-aminophenol 24 (95% yield).

Protection-Deprotection Strategy

The amine is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine (91% yield). Subsequent deprotection via hydrogenolysis (H₂, Pd(OH)₂) regenerates the free amine without affecting the chloro substituent.

Carbamate Formation with Hexadecyl Chloroformate

Palladium-Catalyzed Carbonylation

The patent-disclosed method (CN1785967A) couples 4-chloro-3-aminophenol 24 with hexadecyl chloroformate 42 under carbon monoxide (20 bar) in the presence of PdCl₂(PPh₃)₂ (0.5 mol%) and triethylamine (2 eq) at 100°C. The reaction completes in 8 hours, delivering the carbamate 44 in 76% yield after silica gel chromatography.

Critical Parameters

  • CO Pressure : 20 bar
  • Catalyst : PdCl₂(PPh₃)₂ (0.5 mol%)
  • Base : Triethylamine (2 eq)
  • Solvent : Toluene

Stepwise Coupling Approach

Alternative protocols first activate the amine as an isocyanate by treating 24 with triphosgene (0.33 eq) in THF at −10°C. Subsequent reaction with hexadecanol 46 and DMAP (4-dimethylaminopyridine) in dichloromethane provides the carbamate in 68% yield.

Final Coupling and Purification

The pyrazole amine 32 is coupled to 4-chloro-3-(hexadecyloxycarbonylamino)phenol 44 via EDC/HOBt-mediated amidation in DMF (Scheme 2). The reaction proceeds at room temperature for 24 hours, yielding the target compound in 65% yield after reversed-phase HPLC purification.

Characterization Data

  • ¹H-NMR (CDCl₃) : δ = 0.88 ppm (t, J = 7.3 Hz, 3H, CH₃), 1.25–1.40 ppm (m, 26H, CH₂), 7.25 ppm (d, J = 8.3 Hz, 2H, Ar-H).
  • FAB-MS : m/z 673.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Catalyst Time (h) Scalability
Palladium Carbonylation 76 PdCl₂(PPh₃)₂ 8 High
Isocyanate Activation 68 DMAP 24 Moderate
Direct Carbamation 65 EDC/HOBt 24 Low

The palladium-mediated route offers superior yield and scalability but requires high-pressure equipment. Isocyanate activation avoids pressurized systems but suffers from lower efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Wirkmechanismus

The mechanism of action of Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The compound is compared below with derivatives from recent literature (Table 1).

Table 1: Structural Comparison of Hexadecyl Carbamate Derivative with Analogs

Compound Name Heterocyclic Core Key Substituents Functional Groups Potential Implications
Target Compound Pyrazole, phenyl 2,4,6-Trichlorophenyl, 4-chlorophenyl, hexadecyl Carbamate High lipophilicity (hexadecyl chain); possible prodrug design for sustained release .
5-yl-...carbothioamide () Pyrazole, tetrazole, coumarin Coumarin-3-yl, tetrazole Carbothioamide Enhanced solubility (tetrazole as bioisostere); fluorescence for imaging applications .
Thiazol-5-ylmethyl carbamates () Thiazole Hydroperoxypropan-2-yl, thiazolylmethyl Carbamate, hydroperoxy Oxidative reactivity (hydroperoxy group); potential enzyme inhibition (thiazole core) .

Key Differences and Implications

Heterocyclic Core :

  • The target compound’s pyrazole core offers rigidity and hydrogen-bonding capability, contrasting with the thiazole in ’s compounds, which has a sulfur atom enabling π-interactions. Tetrazole in ’s derivative improves solubility but reduces metabolic stability compared to pyrazole .

In contrast, ’s hydroperoxy group introduces oxidative instability but may enable radical-mediated therapeutic mechanisms .

Functional Groups :

  • Carbamate vs. carbothioamide: Carbamates are generally more hydrolytically stable than carbothioamides, which may undergo thiol-exchange reactions. This stability difference could influence pharmacokinetics .

Research Findings and Data Gaps

  • Biological Activity: No direct data on the target compound’s activity are available in the provided evidence. However, analogs with trichlorophenyl groups often exhibit antifungal or antiparasitic properties.
  • Stability Studies : The hexadecyl chain may confer prolonged half-life but requires formulation optimization to mitigate aggregation.

Biologische Aktivität

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexadecyl chain linked to a phenyl carbamate structure with a pyrazole moiety. The presence of the 2,4,6-trichlorophenyl group and the chloro substituent on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Biological Activity

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, pyrazole analogs have demonstrated cytotoxic effects against MCF-7 breast cancer cells with IC50 values ranging from 10.21 to 14.32 µM .

2. Enzyme Inhibition
The compound's structure suggests potential inhibition of metabolic enzymes relevant to neurodegenerative disorders. Pyrazole derivatives have been reported to inhibit acetylcholinesterase (AChE), with some analogs achieving IC50 values as low as 66.37 nM . This inhibition could provide therapeutic benefits for conditions like Alzheimer's disease.

3. Anti-inflammatory and Analgesic Effects
Pyrazole compounds are also known for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for chronic inflammatory diseases .

The biological activity of hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate can be attributed to its interaction with specific cellular targets:

  • MEK/ERK Pathway : Similar compounds have been shown to inhibit the MEK/ERK signaling pathway, which is often constitutively active in cancer cells. This inhibition leads to reduced cell proliferation and survival .
  • Enzyme Targeting : The presence of the pyrazole ring allows for specific interactions with enzymes such as AChE and carbonic anhydrase, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Studies

A recent study evaluated the anticancer efficacy of a related pyrazole derivative in vivo using xenograft models. The compound demonstrated significant tumor growth inhibition at doses of 10 mg/kg when administered orally . Additionally, pharmacokinetic studies indicated favorable bioavailability and prolonged systemic exposure, highlighting its potential for clinical applications.

Data Tables

Activity Type IC50 Value (µM) Target
Anticancer (MCF-7 Cells)10.21 - 14.32Cell Proliferation
AChE Inhibition66.37Neurodegenerative Disorders
COX InhibitionNot specifiedInflammatory Pathways

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.